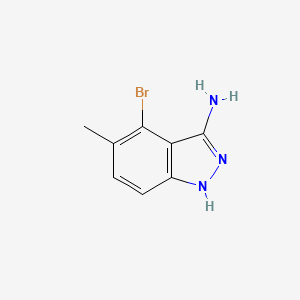

4-Bromo-5-methyl-1H-indazol-3-amine

CAS No.: 1715912-74-5

Cat. No.: VC7840874

Molecular Formula: C8H8BrN3

Molecular Weight: 226.07

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1715912-74-5 |

|---|---|

| Molecular Formula | C8H8BrN3 |

| Molecular Weight | 226.07 |

| IUPAC Name | 4-bromo-5-methyl-1H-indazol-3-amine |

| Standard InChI | InChI=1S/C8H8BrN3/c1-4-2-3-5-6(7(4)9)8(10)12-11-5/h2-3H,1H3,(H3,10,11,12) |

| Standard InChI Key | FKLIXMKJIGOMOT-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=C(C=C1)NN=C2N)Br |

| Canonical SMILES | CC1=C(C2=C(C=C1)NN=C2N)Br |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

4-Bromo-5-methyl-1H-indazol-3-amine belongs to the indazole family, characterized by a bicyclic framework comprising fused benzene and pyrazole rings. The compound’s systematic IUPAC name reflects three critical substituents:

-

Bromine at position 4

-

Methyl group at position 5

-

Amine at position 3

The bromine atom introduces electronegativity and steric bulk, while the methyl group enhances hydrophobicity. The amine moiety enables hydrogen bonding and nucleophilic reactivity, critical for interactions in biological systems .

Structural Analysis

X-ray crystallography data remain unavailable, but computational models predict a planar indazole core with substituents adopting positions minimizing steric strain. Nuclear magnetic resonance (NMR) studies of analogous compounds (e.g., 5-bromo-1H-indazol-3-amine) reveal characteristic peaks:

-

1H NMR: Aromatic protons appear between δ 7.1–7.9 ppm, while the amine protons resonate near δ 5.4 ppm .

-

13C NMR: The brominated carbon typically shows deshielding effects, with signals near δ 115–125 ppm .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocols for 4-bromo-5-methyl-1H-indazol-3-amine are publicly documented, analogous indazole derivatives suggest potential pathways:

-

Cyclization of Hydrazine Derivatives:

Reaction of 4-bromo-5-methyl-2-fluorobenzonitrile with hydrazine hydrate in ethanol under reflux (95–100°C, 5 min–12 h) could yield the target compound via intramolecular cyclization . -

Bromination of Precursors:

Electrophilic aromatic bromination of 5-methyl-1H-indazol-3-amine using N-bromosuccinimide (NBS) in dichloromethane might introduce bromine at position 4, though regioselectivity requires optimization .

Optimization Challenges

-

Regiochemical Control: Competing bromination at positions 4 vs. 6 necessitates directing groups or protective strategies.

-

Amine Stability: The free amine may require protection (e.g., as a tert-butoxycarbonyl [Boc] group) during synthesis to prevent side reactions .

Physical and Chemical Properties

Physicochemical Data

†Values extrapolated from structurally similar 5-bromo-1H-indazol-3-amine .

Reactivity Profile

-

Nucleophilic Sites: The amine group participates in acylation, alkylation, and Schiff base formation.

-

Electrophilic Substitution: Bromine directs incoming electrophiles to ortho/para positions, though steric hindrance from the methyl group may limit reactivity at position 6 .

-

Oxidative Stability: Susceptible to deamination under strong oxidizing conditions.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in developing:

-

Kinase Inhibitors: Indazole derivatives target ATP-binding pockets in cancer-related kinases (e.g., JAK2, BRAF) .

-

Antimicrobial Agents: Brominated indazoles exhibit activity against Gram-positive bacteria through membrane disruption .

Material Science

Functionalization via Suzuki-Miyaura coupling enables incorporation into conjugated polymers for organic electronics, leveraging bromine’s role in cross-coupling reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume